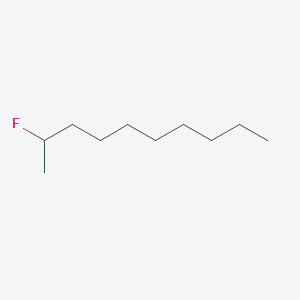

2-Fluorodecane

Description

Structure

3D Structure

Properties

CAS No. |

64154-06-9 |

|---|---|

Molecular Formula |

C10H21F |

Molecular Weight |

160.27 g/mol |

IUPAC Name |

2-fluorodecane |

InChI |

InChI=1S/C10H21F/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 |

InChI Key |

TWVKSKYFWSLZPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluorodecane and Analogous Monofluoroalkanes

Direct Fluorination Strategies for Alkane Systems

Direct C-H fluorination of alkanes presents a highly desirable, albeit challenging, route to monofluoroalkanes. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical pathway. Methodologies in this category can be broadly classified into nucleophilic, electrophilic, and radical pathways.

Nucleophilic Fluorination Approaches for Alkyl Fluorides

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion. A common and effective method for preparing secondary alkyl fluorides like 2-fluorodecane is the deoxyfluorination of the corresponding alcohol. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are widely used for this transformation. These reagents activate the hydroxyl group of an alcohol, converting it into a good leaving group that is subsequently displaced by a fluoride ion.

A notable example is the photoredox-catalyzed deoxyfluorination of activated alcohols. In a study by MacMillan and co-workers, the oxalate (B1200264) half-ester derived from 2-decanol (B1670014) was successfully converted to this compound. scientificupdate.com The reaction proceeds via the generation of an alkyl radical through double decarboxylation, which is then trapped by a fluorine source. scientificupdate.com

| Precursor | Reagent | Catalyst | Product | Yield (%) |

| Oxalate of 2-decanol | Selectfluor | Ir[dF(OMe)ppy]2(dtbbpy)PF6 | This compound | 67-80 |

This interactive table summarizes the photoredox-catalyzed deoxyfluorination of a 2-decanol derivative.

Modern advancements in nucleophilic fluorination also focus on overcoming the challenges associated with the low nucleophilicity and high basicity of fluoride ions. The use of phase-transfer catalysts and ionic liquids can enhance the reactivity of fluoride sources like potassium fluoride (KF). For instance, the fluorination of secondary tosylates has been shown to be effective using KF in the presence of specialized ionic liquids. researchgate.net

Electrophilic Fluorination Methodologies for Saturated Carbons

Electrophilic fluorination involves the attack of a carbon-centered nucleophile on an electrophilic fluorine source. For the direct fluorination of alkanes, this typically requires a highly reactive "F+" equivalent that can polarize a C-H bond. Reagents such as Selectfluor (F-TEDA-BF4) are commonly employed for this purpose. wikipedia.org

The direct electrophilic fluorination of a long-chain alkane like decane (B31447) is challenging due to the high reactivity of the fluorinating agents and the potential for multiple fluorination events. The regioselectivity of such reactions is often governed by the stability of the resulting carbocation-like transition state, favoring substitution at tertiary C-H bonds, followed by secondary and then primary positions. For n-decane, this would lead to a mixture of fluorinated isomers, with this compound being one of the potential products.

Selective fluorination of hydrocarbons can be achieved with elemental fluorine or electrophilic N-F reagents like Selectfluor™, proceeding through an electrophilic mechanism. researchgate.net However, controlling the reaction to achieve monofluorination at a specific secondary position in a long-chain alkane remains a significant synthetic hurdle.

Radical Fluorination Pathways to Monofluoroalkanes

Radical fluorination involves the abstraction of a hydrogen atom from an alkane to generate a carbon-centered radical, which is then trapped by a fluorine atom source. The reactivity of C-H bonds towards radical abstraction generally follows the order of radical stability: tertiary > secondary > primary. This inherent selectivity can be exploited to favor the formation of this compound from n-decane, as the secondary C-H bonds are more reactive than the primary ones.

However, radical fluorination reactions, especially with elemental fluorine, can be highly exothermic and difficult to control, often leading to a mixture of polyfluorinated products. stackexchange.com Modern methods have focused on using milder and more selective radical fluorinating agents. For instance, manganese porphyrin catalysts have been used for the oxidative C-H fluorination of unactivated aliphatic sites using a fluoride ion source. researchgate.netnih.gov These systems can generate a high-valent manganese-oxo species that abstracts a hydrogen atom, followed by fluorine transfer. researchgate.net While this offers a more controlled approach, achieving high regioselectivity for a specific secondary position in a long, flexible alkane chain like decane is still a considerable challenge.

Halogen Exchange Reactions in Alkane Derivatization

Halogen exchange reactions provide a reliable and widely used alternative to direct C-H fluorination for the synthesis of monofluoroalkanes. These methods involve the substitution of a heavier halogen atom (Cl, Br, or I) with fluorine.

The Swarts Reaction and its Modern Adaptations for Alkyl Fluoride Synthesis

The Swarts reaction, first reported by Frédéric Swarts in 1892, is a classic method for preparing alkyl fluorides by treating alkyl chlorides or bromides with a metal fluoride. byjus.com Heavy metal fluorides such as silver(I) fluoride (AgF) or antimony(III) fluoride (SbF3) are traditionally used. vedantu.comscienceinfo.com The reaction typically proceeds via an SN2 mechanism, especially for primary and secondary alkyl halides. vedantu.com

For the synthesis of this compound, a suitable precursor would be 2-chlorodecane (B13024903) or 2-bromodecane. Heating this precursor with a Swarts reagent would lead to the desired product.

| Starting Material | Reagent | Product |

| 2-Chlorodecane | AgF | This compound |

| 2-Bromodecane | SbF3 | This compound |

This interactive table illustrates the application of the Swarts reaction for the synthesis of this compound.

Modern adaptations of the Swarts reaction often focus on improving the efficiency and scope of the transformation. The use of potassium fluoride (KF) in polar aprotic solvents, often with a phase-transfer catalyst, has become a more common and cost-effective approach.

Other Halogen Exchange Variants for Monofluoroalkane Formation

Beyond the classic Swarts reaction, several other halogen exchange methodologies have been developed for the synthesis of monofluoroalkanes. These often involve milder reagents and conditions. For instance, the use of organic fluoride sources in the presence of a catalyst can facilitate the conversion of alkyl halides to alkyl fluorides.

A recent development involves the use of titanocene (B72419) dihalides in combination with a trialkyl aluminum reagent to catalyze the halogen exchange of alkyl fluorides with organic halides. organic-chemistry.orgresearchgate.netacs.org While this particular study focused on the reverse reaction (fluoroalkane to other haloalkanes), it highlights the ongoing research into catalytic halogen exchange processes. organic-chemistry.orgresearchgate.netacs.org

Furthermore, the development of reagents like AlkylFluor, a bench-stable salt, offers a practical and high-yielding method for the deoxyfluorination of alcohols, which can be considered an indirect halogen exchange where the hydroxyl group is the initial leaving group. nih.gov This method has been shown to be effective for a variety of primary and secondary alcohols. nih.gov

Carbon-Carbon Bond Formation with Monofluoroalkyl Moieties

Creating C-C bonds while incorporating a monofluorinated alkyl group is a convergent and powerful strategy for synthesizing complex alkyl fluorides. nih.gov Traditional methods often rely on fluorination as the final step, but monofluoroalkylation allows for the direct assembly of the fluorinated carbon skeleton.

Transition-Metal-Catalyzed Monofluoroalkylation

Transition-metal catalysis offers a versatile platform for C-C bond formation, and its application to monofluoroalkylation has seen significant progress. nih.govresearchgate.net These methods provide pathways to secondary and tertiary alkyl fluorides by coupling monofluoroalkyl precursors with various organic partners. nih.gov

A prominent strategy involves the nickel-catalyzed reductive cross-coupling of unactivated monofluoroalkyl halides with aryl halides. nih.govresearchgate.net This approach is valued for its mild reaction conditions and high functional-group tolerance, making it suitable for the late-stage modification of complex molecules. nih.gov The key to this transformation is often the in situ generation of tunable nickel catalysts using a combination of nickel sources and various pyridine-type ligands, which can be adapted to a broad scope of substrates. nih.gov

Another powerful technique is the hydrofluoroalkylation of alkenes. researchgate.net Recent developments have utilized cooperative photocatalysis, combining earth-abundant iron catalysts with thiol co-catalysts, to activate readily available fluoroalkyl carboxylic acids. nih.govresearchgate.netnih.gov This method allows for the direct addition of monofluoroalkyl groups (among others) across a double bond under redox-neutral conditions, avoiding harsh oxidants and expensive reagents. nih.govnih.gov The process is initiated by light, which promotes the formation of a fluoroalkyl radical from the carboxylic acid, followed by its addition to the alkene. nih.gov

| Catalyst System | Reaction Type | Coupling Partners | Key Features | Reference |

|---|---|---|---|---|

| Nickel / Pyridine-type Ligands | Reductive Cross-Coupling | Monofluoroalkyl Halides + Aryl Halides | Mild conditions, high functional group tolerance, suitable for late-stage functionalization. | nih.gov |

| Iron Photocatalyst / Thiol Co-catalyst | Hydrofluoroalkylation | Alkenes + Monofluoroalkyl Carboxylic Acids | Uses abundant reagents, redox-neutral, avoids strong oxidants. | nih.govnih.gov |

| Nickel / Pybox Ligand | Alkyl-Alkyl Cross-Coupling | Fluorinated Alkyl Halides + Alkylzinc Reagents | Forms C(sp³)-C(sp³) bonds, broad functional group compatibility. | nih.gov |

Cross-Coupling Reactions Involving C-F Bond Activation in Alkanes

The activation of the strong, non-polar C(sp³)–F bond in an alkane for cross-coupling is one of the most formidable challenges in organic synthesis. researchgate.netnih.gov Due to the high bond dissociation energy, this transformation often requires highly reactive systems. dovepress.com

Recent breakthroughs have demonstrated that photoredox catalysis can enable the activation of C–F bonds under mild conditions. nih.gov Organic photoredox catalysts can reduce C–F bonds to generate carbon-centered radicals, which can then be intercepted for subsequent C-C bond formation. nih.gov For instance, photoredox-catalyzed systems using iridium catalysts have been shown to mediate the defluoroallylation of perfluoroalkylarenes, where a C-F bond is cleaved and a new C-C bond is formed with an allylic stannane. researchgate.netacs.org While this has been demonstrated primarily at benzylic positions, the underlying principle of single-electron transfer to generate a radical intermediate is a promising avenue for activating less reactive C(sp³)–F bonds. researchgate.net

Nickel catalysis has also emerged as a key player in C–F bond functionalization. rsc.orgresearchgate.net Reductive cross-coupling methods, often utilizing nickel catalysts, can couple fluorinated secondary alkyl electrophiles with various partners. rsc.orgresearchgate.net These reactions typically proceed through radical intermediates, and their success hinges on overcoming side reactions like hydrodebromination and β-fluoride elimination. researchgate.net The development of these methods provides a direct route to functionalize existing fluoroalkanes, converting them into more complex structures.

| Activation Method | Catalyst/System | Intermediate | Substrate Class | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Organic Dyes or Iridium Complexes | Carbon-centered Radical | Perfluoroalkylarenes, other organofluorines | nih.govresearchgate.netacs.org |

| Nickel Catalysis | Ni(0) with Ligands | Alkyl Radical | Fluorinated Secondary Alkyl Bromides | rsc.orgresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The synthesis of fluorinated compounds has traditionally relied on hazardous reagents like antimony trifluoride (SbF₃) and anhydrous hydrogen fluoride (HF), generating significant toxic waste. dovepress.comcas.cnnumberanalytics.com Adhering to green chemistry principles necessitates the development of safer reagents, milder reaction conditions, and methods that reduce or eliminate solvent use. numberanalytics.com

Development of Eco-Friendly Reagents and Reaction Conditions for Aliphatic Fluorination

A major focus in green fluorine chemistry is the replacement of hazardous fluorinating agents. Nucleophilic fluorination is often achieved with simple metal salts like potassium fluoride (KF) or cesium fluoride (CsF), which are significantly safer than reagents like HF. acsgcipr.org However, their low solubility and nucleophilicity in organic solvents can be a challenge. To overcome this, phase-transfer catalysts or specialized fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) are often employed. acsgcipr.org

More recently, reagents like AlkylFluor and PyFluor have been developed for the deoxyfluorination of alcohols. rsc.orgnih.gov These reagents offer improved safety profiles and thermal stability compared to older reagents like DAST (diethylaminosulfur trifluoride). rsc.org Furthermore, imidazolium-based fluoride reagents have been developed as renewable and recyclable options for nucleophilic fluorination, reducing waste and improving the sustainability of the process. nih.gov For electrophilic fluorination, N-F reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are considered greener alternatives to fluorine gas, offering higher selectivity and safer handling. numberanalytics.comrsc.org The use of these reagents can sometimes be achieved in aqueous media or under solvent-free conditions, further enhancing their environmental credentials. researchgate.net

Mechanochemical and Solvent-Free Fluorination Protocols

Mechanochemistry, which uses mechanical force (e.g., from ball-milling) to induce chemical reactions, represents a significant step towards sustainable synthesis by drastically reducing or eliminating the need for bulk solvents. researchgate.netbohrium.comrsc.org This approach is particularly advantageous for fluorination, as it can avoid the use of high-boiling, toxic solvents that are often difficult to remove. rsc.orgrsc.org

Solid-state nucleophilic fluorination has been successfully demonstrated using a simple combination of potassium fluoride (KF) and a quaternary ammonium (B1175870) salt as a phase-transfer catalyst under ball-milling conditions. rsc.org This method is fast, can be performed under ambient conditions without inert gases, and avoids the need for solvents like DMSO. rsc.org Similarly, solvent-free electrophilic fluorination of activated organic compounds has been achieved using N-F reagents like Selectfluor. researchgate.netresearchgate.net These solvent-free protocols not only reduce waste but can also simplify product isolation, often allowing for purification by simple vacuum sublimation instead of column chromatography. researchgate.net

| Approach | Methodology | Reagents/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Eco-Friendly Reagents | Nucleophilic Deoxyfluorination | PyFluor, AlkylFluor, Imidazolium-based fluorides | Improved safety, stability, and potential for recyclability over traditional reagents. | rsc.orgnih.govnih.gov |

| Eco-Friendly Reagents | Electrophilic Fluorination | Selectfluor, NFSI | Safer handling than F₂ gas, high selectivity, applicable in aqueous or solvent-free systems. | numberanalytics.comresearchgate.net |

| Mechanochemistry | Solid-State Nucleophilic Fluorination | Ball-milling with KF and phase-transfer catalyst | Eliminates toxic solvents, fast reaction times, ambient conditions. | rsc.orgrsc.org |

| Solvent-Free | Electrophilic Fluorination | Neat reaction with Selectfluor | Avoids volatile organic solvents, simplifies product purification. | researchgate.netresearchgate.net |

Reactivity and Mechanistic Elucidation of 2 Fluorodecane and Alkyl Fluorides

Fundamental Aspects of the Carbon-Fluorine Bond in Alkane Chains

The carbon-fluorine (C-F) bond is a distinctive feature in organic chemistry, renowned for its exceptional strength and stability. ontosight.aiwikipedia.orgwikipedia.org This robustness stems from a combination of factors, primarily the high electronegativity of fluorine (4.0 on the Pauling scale) compared to carbon (2.5). wikipedia.orgepfl.ch This significant difference in electronegativity induces a substantial bond polarity, creating partial positive and negative charges on the carbon and fluorine atoms, respectively (Cδ+—Fδ−). wikipedia.orgwikipedia.orgepfl.ch This ionic character contributes to a strong electrostatic attraction, which shortens and strengthens the covalent bond. wikipedia.orgepfl.ch

The bond dissociation energy (BDE) of a C-F bond can be as high as 130 kcal/mol, making it one of the strongest single bonds to carbon. wikipedia.orgepfl.ch For comparison, the BDE for a C-H bond in methane (B114726) is about 104.9 kcal/mol, while C-Cl, C-Br, and C-I bonds are progressively weaker. wikipedia.orgepfl.ch The C-F bond length is also characteristically short, typically around 1.35 Å, which is shorter than other carbon-halogen bonds as well as carbon-nitrogen and carbon-oxygen single bonds. wikipedia.orgepfl.ch

The presence of multiple fluorine atoms on the same carbon atom further enhances the strength and stability of the C-F bonds. wikipedia.orgwikipedia.org This cumulative effect is due to the increased positive partial charge on the carbon, which further strengthens the electrostatic interactions. wikipedia.org Consequently, perfluoroalkanes are among the most chemically inert organic compounds. wikipedia.orgwikipedia.org The high polarity of the C-F bond, however, does not translate to high reactivity in terms of nucleophilic attack due to the poor leaving group ability of the fluoride (B91410) ion. fiveable.me

| Bond | Bond Dissociation Energy (kcal/mol) in CH₃-X | Bond Length (Å) in CH₃-X |

| C-F | 115 | 1.39 |

| C-Cl | 83.7 | 1.78 |

| C-Br | 72.1 | 1.93 |

| C-I | 57.6 | 2.14 |

Data sourced from multiple references. wikipedia.orgepfl.ch

C-F Bond Activation Strategies in Saturated Systems

The inherent stability of the C-F bond presents a significant challenge for chemical transformations. acs.org However, various strategies have been developed to activate this robust bond in saturated systems like alkyl fluorides. frontiersin.orgresearchgate.net These methods are crucial for the synthesis of valuable fluorinated building blocks and other non-fluorinated products. researchgate.net

Lewis Acid-Mediated Activation of Aliphatic C-F Bonds

Lewis acids are a cornerstone in the activation of C-F bonds. frontiersin.org Their effectiveness lies in their ability to interact with the lone pairs of electrons on the highly electronegative fluorine atom, thereby weakening the C-F bond. frontiersin.orgresearchgate.net This interaction facilitates the cleavage of the bond, often leading to the formation of a carbocation intermediate. frontiersin.orgnih.gov

Commonly employed Lewis acids for this purpose include those based on boron and aluminum, which have a high affinity for fluorine. frontiersin.org For instance, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been used to catalyze the substitution of fluorine in certain systems. researchgate.net The mechanism often involves the abstraction of the fluoride anion by the Lewis acid, which can then be followed by reaction with a nucleophile. researchgate.netrsc.org In some cases, silylium (B1239981) ions, generated in situ, can also act as potent Lewis acids to abstract fluoride. researchgate.net The choice of the appropriate Lewis acid is critical for achieving the desired activation and subsequent transformation. researchgate.net While effective, these methods can sometimes require harsh reaction conditions and stoichiometric amounts of the Lewis acid, which can limit their applicability. frontiersin.orgnih.gov

Transition Metal-Catalyzed C-F Bond Cleavage in Alkyl Fluorides

Transition metal complexes offer a powerful and versatile platform for the activation and functionalization of C-F bonds. york.ac.ukmdpi.com These methods often proceed under milder conditions compared to Lewis acid-mediated approaches and can exhibit high selectivity. mdpi.com A variety of transition metals, including nickel, palladium, rhodium, and cobalt, have been shown to mediate C-F bond cleavage. york.ac.ukacs.org

The general mechanism often involves the oxidative addition of the C-F bond to a low-valent transition metal center, forming a metal-fluoride complex. york.ac.ukacs.org This step is often the key to the catalytic cycle. Following oxidative addition, various transformations can occur, such as cross-coupling reactions with Grignard reagents or other organometallic species. mdpi.com For example, nickel and palladium complexes have been successfully employed in the cross-coupling of alkyl fluorides with Grignard reagents. mdpi.com The choice of the transition metal and the supporting ligands is crucial for the efficiency and selectivity of the reaction. york.ac.ukmdpi.com Theoretical studies have indicated that nickel is often a preferred metal for C-F bond activation, while platinum is better suited for C-H activation. york.ac.uk

Role of Hydrogen Bonding in Carbon-Fluorine Bond Activation

Hydrogen bonding has emerged as a subtle yet effective strategy for activating C-F bonds, particularly in benzylic and other activated alkyl fluorides. frontiersin.orgnih.gov The fluorine atom in a C-F bond can act as a hydrogen bond acceptor, albeit a weak one. frontiersin.org This interaction with a hydrogen bond donor (HBD) can destabilize the C-F bond, facilitating its cleavage. frontiersin.org

Solvents like hexafluoroisopropanol (HFIP) and even water have been shown to promote C-F bond activation through hydrogen bonding. frontiersin.orgresearchgate.netacs.org For instance, HFIP can act as an HBD, interacting with the fluorine atom and promoting the formation of a carbocation, which can then be trapped by a nucleophile in a Friedel-Crafts type reaction. frontiersin.orgnih.gov DFT calculations have shown that the activation by water proceeds through stabilization of the transition state via a strong F···H₂O interaction, which diminishes the C-F bond elongation. researchgate.netacs.org This mode of activation is particularly noteworthy as it often occurs under mild and neutral conditions, offering a distinct advantage over methods requiring strong acids or metals. researchgate.netacs.org

Defluorination Mechanisms in Alkyl Fluorides

Defluorination, the cleavage of the C-F bond, is a critical process for the degradation of organofluorine compounds. Given the stability of this bond, these reactions require specific chemical or biological conditions to proceed. The primary mechanisms can be broadly categorized as oxidative, reductive, and enzymatic pathways.

Oxidative and Reductive Defluorination Pathways

Both oxidative and reductive methods have been developed to break the C-F bond, particularly in the context of degrading persistent polyfluoroalkyl substances (PFAS). mdpi.com However, the two pathways operate via fundamentally different mechanisms and often yield different outcomes.

Oxidative Defluorination typically involves the generation of highly reactive oxygen species, such as hydroxyl radicals (HO•). These are often produced using advanced oxidation processes like treatment with persulfate (S₂O₈²⁻) or Fenton systems (Fe²⁺/H₂O₂). mdpi.comresearchgate.net However, oxidative methods often target weaker C-C or C-H bonds within the molecule first, which can lead to the formation of shorter-chain fluorinated intermediates rather than complete C-F bond cleavage. acs.orgnih.gov While effective for destroying certain pollutants, this can result in incomplete defluorination. researchgate.net

Reductive Defluorination is increasingly viewed as a more direct and effective strategy for cleaving C-F bonds. acs.orgnih.gov This approach involves the transfer of electrons to the organofluorine molecule, using the C-F bond as the ultimate electron acceptor. acs.org Key reductive methods include:

Mediated Reduction: This involves generating potent reducing agents in solution, most notably hydrated electrons (e⁻ₐq). The UV/sulfite (B76179) process is a well-known example, where UV light promotes the formation of hydrated electrons from sulfite ions. mdpi.com A more advanced technology, micelle-accelerated photoactivated reductive defluorination (PRD), uses surfactants to form micelles that concentrate PFAS and an electron donor, which upon UV activation, rapidly releases hydrated electrons to break C-F bonds. youtube.com

Direct Reduction: This involves the direct injection of electrons into the C-F bond. This can be achieved through electrochemical systems where a voltage is applied, or through biocatalytic processes where specific microorganisms use enzymes to mediate electron transfer under anaerobic conditions. acs.orgnih.gov Other chemical reductants, such as vitamin B12 in combination with titanium(III) citrate, have also been shown to degrade and partially defluorinate compounds like PFOS. mdpi.com

Table 2: Comparison of Selected Reductive Defluorination Technologies for PFAS

| Method | Reagents/System | Mechanism | Defluorination Efficiency | Reference |

|---|---|---|---|---|

| UV/Sulfite | UV light, Sulfite (SO₃²⁻) | Indirect (via hydrated electrons) | 88.5% for PFOA after 24h | mdpi.com |

| Photo-reductive (Fenton) | UV light, Fe(II)SO₄/H₂O₂ | Indirect | 53.2% for PFOA after 5h | mdpi.com |

| Catalytic Reduction | Titanium(III) citrate, Vitamin B12 | Indirect | 18% for PFOS after 7 days | mdpi.com |

| PRD Technology | Surfactant, Electron Donor, UV light | Indirect (micelle-accelerated) | >90-95% total PFAS degradation | youtube.com |

Mechanistic Studies of Enzymatic Carbon-Fluorine Bond Degradation

Microorganisms that have adapted to fluorinated pollutants have evolved sophisticated enzymatic machinery capable of cleaving the formidable C-F bond. nih.govrsc.org These biocatalytic processes are highly specific and efficient, operating under mild physiological conditions. Mechanistic studies, often aided by computational modeling, have provided significant insight into how these enzymes function. researchgate.net

One of the most well-studied C-F bond cleaving enzymes is Fluoroacetate (B1212596) Dehalogenase (FAcD) . This enzyme catalyzes the hydrolysis of fluoroacetate to glycolate (B3277807) and a fluoride ion. The mechanism involves a nucleophilic attack by the carboxylate group of a key aspartate residue on the α-carbon of fluoroacetate. researchgate.net This displaces the fluoride ion and forms a covalent ester intermediate. Subsequently, a histidine residue in the active site activates a water molecule, which then hydrolyzes the ester intermediate to release the product and regenerate the enzyme. researchgate.net

Other classes of enzymes, particularly oxygenases , also exhibit defluorination activity. These metalloenzymes typically use a metal cofactor (often iron) to activate molecular oxygen. nih.govrsc.org

Cytochrome P450s and other hydroxylases can catalyze the hydroxylation of a fluorinated carbon atom. This can lead to the formation of an unstable intermediate that spontaneously eliminates a fluoride ion. nih.govacs.org For instance, the histidyl-ligated heme enzyme LmbB2 can hydroxylate 3-fluoro-L-tyrosine, resulting in C-F bond cleavage to yield DOPA. acs.org

Dioxygenases , such as toluene (B28343) dioxygenase from Pseudomonas putida F1, have been shown to rapidly defluorinate compounds like 2,2-difluoro-1,3-benzodioxole. The proposed mechanism involves the enzymatic oxidation of the aromatic ring to form a cis-dihydrodiol intermediate, which is unstable and undergoes further transformation that results in the cleavage of two C-F bonds and the release of fluoride ions. nih.gov

Studies on Rhodococcus and Pseudomonas species have demonstrated the ability to degrade simple alkyl fluorides like 1-fluorodecane (B1670041), indicating that enzymatic pathways exist for the defluorination of these fundamental structures as well. researchgate.netnsf.gov

Table 3: Examples of Enzymes Involved in Carbon-Fluorine Bond Cleavage

| Enzyme Class | Specific Enzyme Example | Proposed Mechanism | Substrate Example | Reference |

|---|---|---|---|---|

| Dehalogenase | Fluoroacetate Dehalogenase (FAcD) | Nucleophilic attack (Asp), formation of ester intermediate, hydrolysis | Fluoroacetate | researchgate.nettandfonline.com |

| Heme-dependent Hydroxylase | LmbB2 | Peroxide-driven hydroxylation at the fluorinated carbon | 3-Fluoro-L-tyrosine | acs.org |

| Rieske Dioxygenase | Toluene Dioxygenase | Dihydroxylation of aromatic ring leading to unstable intermediate | 2,2-difluoro-1,3-benzodioxole | nih.gov |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-decene |

| 1-fluorodecane |

| 2,2-difluoro-1,3-benzodioxole |

| 2-fluorodecane |

| 3-fluoro-L-tyrosine |

| DOPA |

| Fluoroacetate |

| Glycolate |

| Hexafluoroisopropanol (HFIP) |

| Iododecane |

| Morpholine |

| Perfluorooctanesulfonic acid (PFOS) |

| Perfluorooctanoic acid (PFOA) |

| Sulfite |

Advanced Spectroscopic and Analytical Methodologies for Organofluorine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organofluorine compounds. The presence of the magnetically active ¹⁹F nucleus (spin I = 1/2, 100% natural abundance) provides a direct observational window into the electronic environment of the fluorine atom.

¹⁹F NMR spectroscopy is highly sensitive and covers a wide chemical shift range (over 800 ppm), which makes it exceptionally useful for distinguishing between structurally similar fluorinated compounds. huji.ac.illcms.cz The chemical shift of the fluorine atom is exquisitely sensitive to its local electronic environment. For secondary alkyl fluorides like 2-Fluorodecane, the ¹⁹F chemical shift is expected to appear in a distinct region compared to primary or tertiary fluorides. lcms.cz

In the case of this compound, the single fluorine atom would give rise to a complex multiplet due to couplings with adjacent protons (H-2, H-1, and H-3). The signal would be a doublet of triplets of quartets (dtq), though in practice, this may appear as a broad multiplet. Based on data from structurally similar secondary fluoroalkanes, such as 3-fluoro-3-methyl-undecane, the ¹⁹F chemical shift for this compound is predicted to be in the range of -140 to -180 ppm relative to CFCl₃. rsc.org For example, the ¹⁹F signal for 1-fluorooctane (B1361355) appears at -218.0 ppm, highlighting the significant shielding difference between primary and secondary fluorides. rsc.org

The magnitude of the through-bond J-coupling constants (¹JCF, ²JCF, ³JCF) provides crucial information about molecular conformation and connectivity. These couplings are observable in both ¹⁹F and proton/carbon NMR spectra.

A comprehensive analysis of this compound requires a multi-nuclear NMR approach, correlating data from ¹H, ¹³C, and ¹⁹F spectra.

¹H NMR: The proton spectrum of this compound would be characterized by a signal for the proton on the same carbon as the fluorine (H-2). This signal would be significantly downfield shifted and split into a large doublet by the fluorine atom (a geminal ²JHF coupling, typically 45-50 Hz) and further split by the vicinal protons on C-1 and C-3. The terminal methyl group at C-1 would appear as a doublet of doublets due to coupling with both H-2 and the fluorine atom (a vicinal ³JHF coupling).

¹³C NMR: The ¹³C NMR spectrum provides a clear signature of fluorination. The carbon atom directly bonded to fluorine (C-2) exhibits a large one-bond C-F coupling constant (¹JCF), typically in the range of 160-180 Hz, and its signal appears as a doublet. rsc.org The adjacent carbons (C-1 and C-3) also show smaller two-bond couplings (²JCF, ~20-25 Hz), and C-4 shows a three-bond coupling (³JCF, ~5-7 Hz). rsc.org This splitting pattern is definitive for identifying the position of the fluorine atom. The chemical shift of C-2 is shifted significantly downfield to approximately 90-100 ppm. rsc.org

Since this compound is chiral, in a chiral environment, the enantiomers can be distinguished by NMR, as has been demonstrated for the closely related 5-deutero-5-fluorodecane. researchgate.net

Predicted NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H-2 | ¹H NMR | ~4.4 - 4.7 | dm (doublet of multiplets) | ²JHF ≈ 48 |

| H-1 (CH₃) | ¹H NMR | ~1.2 | dd (doublet of doublets) | ³JHH ≈ 7, ³JHF ≈ 24 |

| H-10 (CH₃) | ¹H NMR | ~0.9 | t (triplet) | ³JHH ≈ 7 |

| C-2 | ¹³C NMR | ~92 - 98 | d (doublet) | ¹JCF ≈ 165 - 170 |

| C-1 | ¹³C NMR | ~23 - 25 | d (doublet) | ²JCF ≈ 22 - 25 |

| C-3 | ¹³C NMR | ~35 - 40 | d (doublet) | ²JCF ≈ 22 - 25 |

| C-4 | ¹³C NMR | ~25 - 27 | d (doublet) | ³JCF ≈ 5 - 7 |

Mass Spectrometry Techniques in Organofluorine Compound Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of compounds like this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of isomers.

For this compound (C₁₀H₂₁F, molecular weight: 160.27 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 160, although it may be weak, as is common for long-chain alkanes. A more prominent peak would likely be observed at m/z 140, corresponding to the loss of hydrogen fluoride (B91410) ([M-HF]⁺).

The fragmentation pattern would be dominated by cleavage of C-C bonds. Alpha-cleavage (cleavage of the C2-C3 bond) would be a significant pathway, leading to fragments such as [C₈H₁₇]⁺ at m/z 113. The subsequent fragmentation of the long alkyl chain would produce a characteristic series of alkyl carbocation peaks separated by 14 Da (CH₂), such as m/z 99, 85, 71, 57, and 43 (the base peak for many alkanes). The fragmentation of fluorocarbons often results in fluorine-containing ions, though in lightly fluorinated compounds, hydrocarbon fragments often dominate. nist.govnist.gov High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments with high accuracy. rsc.org

Other Advanced Analytical Spectroscopies for Fluorinated Alkanes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular "fingerprint" of a compound. uni-siegen.dewiley-vch.de These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. gatewayanalytical.com For a molecule with low symmetry like this compound, most vibrational modes are expected to be active in both IR and Raman spectra. uni-siegen.de

The IR spectrum of this compound is expected to be similar to that of decane (B31447), with dominant bands corresponding to C-H stretching and bending vibrations.

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

C-H bending: Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

The most characteristic feature for this compound would be the C-F stretching vibration. For secondary fluoroalkanes, this typically appears as a strong band in the IR spectrum between 1000 and 1100 cm⁻¹. wikipedia.org This band is often weaker in the Raman spectrum. The IR spectrum of the isomeric 1-Fluorodecane (B1670041) shows characteristic C-H stretches and a strong C-F stretch. nist.govresearchgate.net

Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | Strong |

| CH₂ Scissor | ~1465 | Medium | Medium |

| CH₃ Bend | ~1375 | Medium | Medium |

| C-F Stretch | 1000 - 1100 | Strong | Weak-Medium |

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique relies on the diffraction of X-rays by a single, well-ordered crystal. The resulting diffraction pattern allows for the calculation of an electron density map, from which the precise positions of atoms, bond lengths, and bond angles can be determined.

For a simple, non-polar, flexible molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction is a significant challenge. Crystallization would require cryogenic techniques to freeze the substance and then carefully anneal it to form a single crystal. As such, there is no publicly available crystal structure for this compound. While not typically applied to simple liquid alkanes, X-ray crystallography is invaluable for more complex fluorinated molecules, particularly in the pharmaceutical industry, where understanding the solid-state conformation and intermolecular interactions is critical.

Research Applications and Emerging Directions for Monofluoroalkanes

2-Fluorodecane as a Model System in Mechanistic Studies of Alkyl Fluorides

The study of alkyl fluorides, long considered relatively inert due to the strength of the carbon-fluorine (C-F) bond, has gained significant momentum through the development of novel activation methods. In this context, this compound serves as an exemplary model system for elucidating the mechanisms of these reactions. Its structure—a simple, long-chain secondary monofluoroalkane—provides a clear and uncomplicated substrate to probe the intricacies of C(sp³)–F bond cleavage without competing electronic effects from other functional groups.

A direct and efficient method for the synthesis of this compound has been developed using visible-light photoredox catalysis. nih.govprinceton.edu This process involves the deoxyfluorination of the corresponding alcohol, 2-decanol (B1670014), via an alkyl oxalate (B1200264) intermediate, showcasing a radical-mediated pathway to C-F bond formation that complements traditional nucleophilic substitution methods. nih.govprinceton.edu The reaction proceeds efficiently under mild conditions, providing the target compound in good yield. princeton.edu

Once synthesized, this compound is an ideal substrate for mechanistic investigations into C-F activation. Studies on similar secondary alkyl fluorides have revealed several key mechanistic pathways:

Lewis Acid-Mediated Activation : Research has shown that highly fluorophilic Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and various aluminum halides, can effectively activate secondary C-F bonds. researchgate.netnih.gov These catalysts abstract the fluoride (B91410) anion, generating a transient carbocation intermediate that can then be intercepted by a nucleophile. researchgate.net The reaction of secondary monofluoroalkanes can lead to intramolecular Friedel-Crafts cyclization, demonstrating the formation of these reactive intermediates. researchgate.net

Carbocation-Organometallic Intermediates : In cross-coupling reactions, secondary alkyl fluorides can form carbocation-organozincate or -cuprate ion pairs. nih.govresearchgate.net These short-lived intermediates are central to the functionalization of the alkyl fluoride. Mechanistic experiments using radical clocks have helped to distinguish these ionic pathways from potential radical-based mechanisms. researchgate.net

Supramolecular Catalysis : In a novel approach, the C-F bond of secondary alkyl fluorides can be activated within the confined space of a self-assembled molecular container. nih.govfrontiersin.org Inside the capsule, the fluorine atom is believed to interact with water molecules via hydrogen bonding, destabilizing the C-F bond and facilitating its cleavage to form a carbocation under mild conditions, without the need for strong acids. nih.govfrontiersin.org

The unactivated and sterically defined nature of the C-F bond in this compound makes it a superior model for quantifying the subtle electronic and steric factors that govern these catalytic processes.

Monofluoroalkanes as Synthetic Building Blocks and Intermediates in Organic Synthesis

The historic view of monofluoroalkanes as chemically sluggish has been overturned by modern catalytic methods that unlock their synthetic potential. These compounds are now recognized as valuable building blocks and intermediates, acting as stable yet reactive alkylating agents. Their stability allows them to be carried through multi-step syntheses, with the C-F bond being activated only at a desired stage, a feature not always possible with more labile alkyl halides. researchgate.net

Secondary monofluoroalkanes like this compound are particularly useful as precursors in cross-coupling reactions. nih.gov The development of transition-metal catalysis has been pivotal in this area, enabling the formation of C-C bonds from C-F bonds under increasingly mild conditions. nih.gov Various catalytic systems have been employed, including those based on nickel, copper, and rhodium, which can mediate the coupling of alkyl fluorides with organometallic reagents (e.g., Grignard or organozinc reagents) and other nucleophiles. researchgate.netresearchgate.netacs.org A key advantage of using alkyl fluorides is the potential for unconventional chemoselectivity, where the robust C-F bond can remain intact while other, traditionally more reactive, functional groups are transformed. researchgate.net

| Catalyst/Mediator | Coupling Partner | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Ni-based catalysts | Grignard Reagents | Cross-Coupling | Selective activation of C(sp²)-F and C(sp³)-F bonds. | researchgate.net |

| Organocuprates / AlI₃ | Organocuprates | Cross-Coupling | AlI₃ acts as a C-F bond activator for coupling with primary and secondary alkyl fluorides. | nih.gov |

| B(C₆F₅)₃ / HFIP | Arenes | Friedel-Crafts Cyclization | Intramolecular cyclization via fluoride abstraction. | researchgate.net |

| Ni-Catalyzed Reductive Coupling | Alkyl Halides | Cross-Electrophile Coupling | First example of cross-electrophile coupling involving an alkyl fluoride. | acs.org |

The utility of monofluoroalkanes extends to the construction of complex and high-value molecular structures. Their role as tunable electrophiles in C-C bond-forming reactions provides a convergent approach to assembling intricate carbon skeletons. nih.gov

A notable example is the nickel-catalyzed reductive cross-electrophile coupling of alkyl fluorides to synthesize vinylcyclopropanes. acs.org This reaction, which represents the first of its kind for an alkyl fluoride, proceeds with high stereospecificity and provides access to di- and trisubstituted cyclopropanes, which are valuable motifs in natural products and medicinal agents. acs.org The ability to use stable and readily available fluorinated starting materials to generate such strained ring systems highlights the transformative power of this methodology. acs.org

Furthermore, transition-metal-catalyzed monofluoroalkylation strategies are emerging as a powerful tool for creating chiral secondary and tertiary alkyl fluorides, which are important substructures in medicinal chemistry. nih.gov These methods allow for the formation of C-C bonds while simultaneously setting a stereocenter containing a fluorine atom, a challenging synthetic task that is simplified by these convergent approaches. nih.govacs.org

Role of Fluorinated Alkanes in Advanced Materials Research

Fluorinated alkanes are integral to the development of advanced materials due to the unique properties conferred by the fluorine atom. The high electronegativity, low polarizability, and small size of fluorine, combined with the strength of the C-F bond, lead to materials with exceptional thermal stability, chemical inertness, and specific surface properties.

Applications of materials derived from or containing fluorinated alkane segments include:

Fluoropolymers : Materials like polytetrafluoroethylene (PTFE) are created from fluorinated building blocks and are renowned for their high thermal stability, chemical resistance, and low dielectric constants, making them indispensable in the electronics and aerospace industries. researchgate.net

Surface Modification : Fluorinated alkanes can be used to dramatically alter the surface properties of materials, imparting hydrophobicity and oleophobicity (water and oil repellency) and reducing friction. researchgate.net

Semifluorinated Alkanes (SFAs) : These are diblock molecules with a perfluorinated segment and a hydrocarbon segment. mdpi.com This unique structure drives them to self-assemble into a variety of ordered nanostructures, such as ribbons and toroids, on different substrates. mdpi.com This behavior is being explored for creating patterned surfaces and complex nanoscale architectures. mdpi.com

The incorporation of fluorine into materials is a deliberate design strategy based on several key principles aimed at achieving enhanced performance and novel functionalities.

Enhanced Stability : The strong C-F bond (bond dissociation energy up to ~130 kcal/mol) imparts high thermal and oxidative stability to materials. researchgate.net This is a core principle in the design of high-performance polymers and lubricants.

Tuning Physicochemical Properties : In the design of functional materials like hydrogels, fluorine can be incorporated into building blocks (e.g., fluorinated amino acids) to introduce new non-covalent interactions, such as halogen bonds. These interactions can influence the self-assembly process, leading to materials with enhanced strength and specific functionalities.

Low Surface Energy : The low polarizability of the C-F bond results in weak intermolecular van der Waals forces. This principle is the basis for creating low-friction, non-stick surfaces used in a vast range of applications.

Mechanistic Studies of Biological Interactions of Fluorinated Alkanes

The introduction of fluorine into biologically active molecules is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, bioavailability, and binding affinity. Mechanistic studies seek to understand precisely how the presence of a C-F bond influences interactions at a molecular level.

Fluorine is often considered a bioisostere of a hydrogen atom or a hydroxyl group. It is similar in size to hydrogen but is vastly more electronegative. researchgate.net This duality allows a fluorinated analog to be recognized by an enzyme's active site, while its altered electronic properties can dramatically change the interaction. nih.gov The peculiar electronegativity of fluorine can affect the binding, absorption, and transport of the molecule and can lead to different chemical interactions with the receptor compared to the non-fluorinated parent compound. nih.gov This can result in a range of effects, from mimicking the natural substrate to inhibiting the enzyme or increasing the parent compound's activity.

The influence of fluorine on molecular recognition is a subject of intense study, as subtle changes can lead to significant differences in biological activity. The fluorine atom can participate in favorable interactions like halogen bonding and hydrophobic interactions, which can enhance binding affinity. nih.gov

Key mechanistic insights come from studies of enzymes that have naturally evolved to interact with fluorinated substrates. A prime example is the fluoroacetyl-CoA thioesterase (FlK), which displays a remarkable 10⁶-fold preference for its fluorinated substrate over the non-fluorinated acetyl-CoA. Mechanistic studies revealed that this high selectivity is not solely due to simple binding affinity but is rooted in kinetics. The electron-withdrawing fluorine atom lowers the pKa of the adjacent α-protons, enabling the enzyme to utilize an alternative and much faster chemical pathway (Cα-deprotonation) for hydrolysis that is not accessible to the non-fluorinated substrate. princeton.edu This demonstrates that an enzyme can evolve to exploit the unique chemical reactivity conferred by a single fluorine atom to achieve exquisite substrate specificity. princeton.eduacs.org

Noncovalent Interactions Involving C-F Bonds in Biological Systems

The carbon-fluorine (C-F) bond, being the most polarized single bond in organic chemistry, plays a significant and often multifaceted role in noncovalent interactions within biological systems. While traditionally considered a weak hydrogen bond acceptor, the fluorine atom in monofluoroalkanes like this compound can participate in a variety of stabilizing interactions that influence molecular conformation and binding affinities. nih.govosti.gov These interactions are critical in the design of bioactive molecules and in understanding the behavior of fluorinated compounds in biological environments. nih.govresearchgate.net

The nature of these noncovalent interactions is diverse. They include dipole-dipole, charge-dipole, and hyperconjugation effects. osti.gov The highly polarized C-F bond can interact favorably with various biological functionalities. For instance, in protein-ligand complexes, the fluorine substituent can engage with backbone amide groups, the side chains of amino acids, and surrounding water molecules. researchgate.net Computational studies have shown that organic fluorine can act as a hydrogen bond acceptor from OH, NH, and even CH donors. nih.gov

Aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan, are frequently involved in significant noncovalent interactions with fluorinated compounds. mdpi.comnih.gov The interaction between a C-F bond and an aromatic ring, often termed a cation-π-like interaction, can contribute significantly to the stability of protein-ligand complexes. mdpi.comacs.org The electron-rich π-system of the aromatic ring interacts favorably with the partial positive charge on the carbon atom of the C-F bond and the partial negative charge on the fluorine atom. While direct experimental or computational studies on this compound's interaction with aromatic residues are not prevalent in the literature, the principles governing these interactions are well-established for organofluorine compounds.

Furthermore, the hydrophobic nature of the long alkyl chain in this compound, coupled with the unique electronic character of the C-F bond, suggests its potential use as a probe for studying lipid membranes and protein-membrane interactions. libretexts.orgnih.gov Fluorescently labeled lipid analogs are commonly used to investigate the properties of biological membranes, and the introduction of a fluorine atom can modulate the probe's partitioning behavior between different lipid phases. nih.govfrontiersin.org While not fluorescent itself, the principles of using long-chain hydrocarbons to probe membrane environments are well-established. libretexts.org The fluorinated chain of a molecule like this compound, if incorporated into a larger probe molecule, could provide a sensitive reporter on the local membrane environment due to the unique properties of the C-F bond.

Future Research Trajectories in Monofluoroalkane Chemistry

The field of monofluoroalkane chemistry is poised for significant advancements, with research extending from the development of novel synthetic methods to exploring their roles in biological and environmental systems.

One of the key future directions is the development of greener and more efficient synthetic methodologies for the introduction of fluorine into organic molecules. mdpi.com This includes the advancement of catalytic methods that are more selective and operate under milder conditions. researchgate.net The development of new monofluoroalkylating reagents is also an active area of research, aiming to provide more versatile and readily transformable building blocks for complex molecule synthesis. researchgate.net

A particularly promising research trajectory for long-chain monofluoroalkanes like this compound lies in the field of environmental science, specifically in bioremediation. Recent studies have demonstrated that certain microorganisms are capable of degrading terminally monofluorinated alkanes. For example, Pseudomonas sp. strain 273 has been shown to utilize 1-fluorodecane (B1670041) and 1,10-difluorodecane (B1670032) as sole carbon and energy sources. osti.govacs.org The bacterium is capable of cleaving the strong carbon-fluorine bond, a process that was once thought to be highly challenging for biological systems. nih.gov

Table 1: Biodegradation of Fluorinated Alkanes by Pseudomonas sp. strain 273

| Compound | Initial Concentration (mM) | Degradation Time (days) | Fluoride Recovery (%) |

| 1-Fluorodecane | 5.97 ± 0.22 | 7 | 92.7 ± 3.8 |

| 1,10-Difluorodecane | 5.62 ± 0.13 | 7 | 90.1 ± 1.9 |

| Data sourced from Xie et al., 2020. osti.govacs.org |

These findings open up new avenues for the bioremediation of environments contaminated with fluorinated compounds. nih.govnih.govfrontiersin.org Future research will likely focus on elucidating the enzymatic pathways responsible for C-F bond cleavage in these organisms and exploring the potential of other microbial species for the degradation of a wider range of fluorinated pollutants. nih.gov Understanding the metabolic fate of these compounds is crucial, as studies have shown that organisms like Pseudomonas sp. strain 273 can incorporate organofluorine into their lipid bilayers during growth on fluorinated alkanes. osti.gov

Another emerging area is the use of monofluoroalkanes in materials science. The introduction of short fluorinated chains can influence the solid-state assembly and stability of organic crystals. mdpi.com While research has traditionally focused on long perfluorinated chains, short-chain fluoroalkanes are now being explored for their ability to control the structure and properties of materials. mdpi.com The specific conformational preferences induced by the C-F bond can be exploited as a tool in crystal engineering.

Finally, the development of monofluoroalkanes as molecular probes in biophysical studies continues to be an area of interest. nih.gov While simple alkanes like this compound are not inherently probes, they can be incorporated into larger, more complex molecules designed to report on specific biological environments. The unique properties of the C-F bond can provide a sensitive handle for probing noncovalent interactions and local polarity in systems such as lipid membranes and protein binding pockets. nih.govlibretexts.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.